molecular formula C23H26ClN3O2 B2473252 3-Benzoyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride CAS No. 1217180-69-2

3-Benzoyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride

Cat. No.: B2473252
CAS No.: 1217180-69-2
M. Wt: 411.93
InChI Key: TZMJQHIAAIWRIO-UHFFFAOYSA-N
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Description

This compound belongs to the class of quinolones, which are bicyclic compounds containing a benzene ring fused to a pyridine ring . Quinolones are known for their pharmaceutical and biological activities, making them valuable in drug research and development .


Molecular Structure Analysis

Quinolones display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The reactions of quinolones are diverse and can lead to a variety of heterocyclic compounds . For example, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol affords three regioisomeric oxazoloquinolones .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural characterization of quinoline derivatives are foundational in exploring their applications. For instance, the study of synthetic routes leading to hydroxy-substituted aza-analogues of antitumor anthrapyrazoles highlights innovative approaches to creating quinoline-based compounds with potential antitumor activities (Krapcho et al., 1998). Similarly, the development of concise synthesis methods for [1,1′‐Biisoquinoline]‐4,4′‐diol demonstrates the pursuit of novel quinoline derivatives for further chemical modification and potential application in materials science or as pharmacophores (Kapatsina et al., 2009).

Antimicrobial and Antitumor Applications

Quinoline derivatives have been studied extensively for their antimicrobial and antitumor properties. The synthesis of N'-((2-Chloro-6-methoxy quinolin-3-yl)methylidene)-substituted benzohydrazide and its evaluation for antibacterial activity represent the exploration of quinoline compounds as potential antimicrobial agents (Shaikh, 2013). Furthermore, novel quinazolinone derivatives have been synthesized and assessed for their antimicrobial activity, showcasing the versatility of quinoline scaffolds in drug discovery (Habib et al., 2012).

Properties

IUPAC Name

[4-(4-ethylpiperazin-1-yl)-6-methoxyquinolin-3-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2.ClH/c1-3-25-11-13-26(14-12-25)22-19-15-18(28-2)9-10-21(19)24-16-20(22)23(27)17-7-5-4-6-8-17;/h4-10,15-16H,3,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMJQHIAAIWRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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